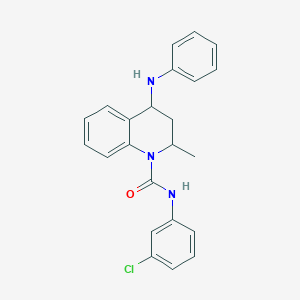![molecular formula C11H12BrNO2S2 B5152723 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research for determining cell viability and proliferation. MTT is a water-soluble tetrazolium salt that can be converted into a purple formazan product by mitochondrial dehydrogenases of living cells. This conversion is used as a measure of cell viability and proliferation.
作用機序
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is converted into a purple formazan product by mitochondrial dehydrogenases of living cells. The conversion of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide to formazan is dependent on the activity of these dehydrogenases and is therefore a measure of cell viability and proliferation.
Biochemical and Physiological Effects:
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.
実験室実験の利点と制限
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has several advantages over other cell viability assays. It is easy to use, cost-effective, and provides accurate and reliable results. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also compatible with a wide range of cell types and can be used with both adherent and suspension cells.
However, 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has some limitations. It is a colorimetric assay and is therefore susceptible to interference from colored compounds. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also dependent on the activity of mitochondrial dehydrogenases and may not accurately reflect cell viability in certain cell types or under certain experimental conditions.
将来の方向性
There are several future directions for the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of new 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cellular functions, such as oxidative stress and DNA damage. Another direction is the development of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the screening of potential drug candidates in 3D cell culture models, which more closely mimic the in vivo environment. Additionally, the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information about cellular responses to experimental treatments.
合成法
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-methylbenzothiazolium-2-hydroxy-1,1-dioxide with sodium chloroacetate and sodium borohydride in an aqueous solution. The resulting product is then treated with hydrobromic acid to obtain 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide as a yellow powder.
科学的研究の応用
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is widely used in scientific research for determining cell viability and proliferation. It is used in various assays, such as cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also used in drug discovery and development for screening potential drug candidates for their effects on cell viability and proliferation.
特性
IUPAC Name |
2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2.BrH/c1-2-12-8-5-3-4-6-9(8)16-11(12)15-7-10(13)14;/h3-6H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVRXAFTLGVMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)SCC(=O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)

![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)